Deoxycholic acid-24-13C

Overview

Description

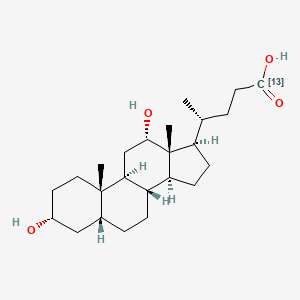

Deoxycholic acid-24-13C, also known as DCA-24-13C or 13C-labeled deoxycholic acid, is a bile acid derivative . It has an empirical formula of 13CC23H40O4 .

Synthesis Analysis

An improved synthesis of 24-13C-labeled bile acids has been achieved using formyl derivatives of bile acids and a modified lead tetraacetate procedure . The formylated bile acids were degraded by lead tetraacetate and lithium chloride to formylated 23-chloronorcholanes in 72-83% yield . Formylated 23-chloronorcholanes were converted to nitriles in dimethylformamide, which were then hydrolyzed to obtain C-24 labeled bile acids in yield of 80-90% of labeled sodium cyanide used .Molecular Structure Analysis

The molecular weight of this compound is 393.56 . The SMILES string representation of its structure isC [C@H] (CC [13C] (O)=O) [C@H]1CC [C@H]2 [C@@H]3CC [C@@H]4C [C@H] (O)CC [C@]4 (C) [C@H]3C [C@H] (O) [C@]12C . Chemical Reactions Analysis

Deoxycholic acid, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis .Physical And Chemical Properties Analysis

This compound is a powder . It has a melting point of 171-174 °C .Scientific Research Applications

Isotope Dilution Method

Stellaard et al. (1986) developed an isotope dilution method using [24-13C]deoxycholic acid for determining the pool size and input rate of deoxycholic acid. This method, validated using classical isotope dilution with [24-14C]deoxycholic acid, allows accurate determination by blood sampling, eliminating the need for radioactive tracers and bile sampling (Stellaard et al., 1986).

Kinetics of Major Bile Acids

In 1987, Stellaard et al. expanded on their previous work, describing a method for simultaneous determination of the kinetics of major bile acids, including deoxycholic acid, using [24-13C] labels. This method facilitated the measurement of pool sizes and fractional turnover rates from serum samples (Stellaard et al., 1987).

Ionization Behavior in Different Environments

Cabral et al. (1986) studied the ionization behavior of deoxycholic acid using 13C NMR spectroscopy, highlighting the impact of different molecular environments on the ionization of this bile acid. This research provides insights into the behavior of deoxycholic acid under various physiological conditions (Cabral et al., 1986).

Metabolism and Effects on Cholesterol

Gallo-Torres et al. (1979) explored the effects of deoxycholate on cholesterol metabolism in humans. Their findings indicated that deoxycholate affects cholesterol absorption, turnover rate, and synthesis, providing valuable insights into its role in cholesterol regulation (Gallo-Torres et al., 1979).

Molecular Mobility in Inclusion Compounds

Nakaoki et al. (1999) investigated the molecular mobility of deoxycholic acid in an inclusion compound with ferrocene using solid-state 13C NMR spectroscopy. This study provided evidence of enhanced molecular mobility of ferrocene when included in the cavity of deoxycholic acid (Nakaoki et al., 1999).

Mechanism of Action

Target of Action

Deoxycholic acid-24-13C primarily targets adipocytes, which are fat cells in the body . It also interacts with certain proteins in neuronal cells, notably Nicastrin and Casein kinase 1 epsilon .

Mode of Action

this compound, when injected, stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This process involves the destruction of fat cells in the tissue. In neuronal cells, this compound interacts with the Nicastrin subunit of γ-secretase, significantly contributing to the formation of amyloid beta .

Biochemical Pathways

this compound affects several biochemical pathways. As a bile acid, it emulsifies fat in the gut . It also plays a role in the HIF-1 signaling pathway and PI3K-Akt signaling . Furthermore, it’s involved in metabolic processes such as nucleotide metabolism, biosynthesis of cofactors, and purine metabolism .

Pharmacokinetics

As a bile acid, it is known to emulsify and solubilize dietary fats in the intestine . This suggests that it may have good bioavailability due to its role in fat digestion and absorption.

Result of Action

The action of this compound results in the breakdown of adipose cells, leading to an inflammatory reaction and clearing of the adipose tissue remnants by macrophages . In neuronal cells, its interaction with the Nicastrin subunit of γ-secretase contributes to the formation of amyloid beta .

Action Environment

The action of this compound can be influenced by environmental factors such as diet and antibiotic intake, which can alter the composition of the gut microbiota . The gut microbiota metabolizes bile acids to generate secondary bile acids, such as this compound . Therefore, changes in the gut microbiota can potentially affect the production and action of this compound.

Safety and Hazards

properties

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i22+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGVEGMKQFWNSR-JJUQXLBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736186 | |

| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(24-~13~C)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52886-37-0 | |

| Record name | Cholan-24-oic-24-13C acid, 3,12-dihydroxy-, (3α,5β,12α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52886-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(24-~13~C)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxycholic acid-24-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was Deoxycholic acid-24-13C used in this study instead of Deoxycholic acid-2,2,4,4-2H4?

A1: The study aimed to simultaneously analyze the kinetics of deoxycholic acid, cholic acid, AND chenodeoxycholic acid. To achieve this, distinct isotopic labels were necessary for each bile acid. While the researchers investigated the use of Deoxycholic acid-2,2,4,4-2H4 and found it to be a stable isotope marker comparable to this compound for determining deoxycholic acid kinetics, they chose to use this compound in the final analysis. This is likely because using the same isotopic label (24-13C) for both cholic acid and chenodeoxycholic acid simplified the analysis and interpretation of the data. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1530444.png)

![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1530449.png)

![4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]](/img/structure/B1530457.png)

![7-Chloro-2-iodofuro[3,2-b]pyridine](/img/structure/B1530458.png)

![6-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1530461.png)